N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a complex organic compound that features a unique combination of functional groups, including a cyanomethylthio group, an oxadiazole ring, and a difluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carbon disulfide derivative under basic conditions.
Introduction of the cyanomethylthio group: This step involves the nucleophilic substitution of a halomethylthio compound with a cyanide source.
Attachment of the difluorobenzamide moiety: This can be done through an amide coupling reaction using a difluorobenzoic acid derivative and an appropriate coupling reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share the sulfur-containing heterocycle and are known for their diverse biological activities.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and are studied for their potential as antimicrobial and anticancer agents.
Difluorobenzamide derivatives: These compounds feature the difluorobenzamide moiety and are explored for their pharmacological properties.
Uniqueness
N-((5-((cyanomethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O2S/c13-7-2-1-3-8(14)10(7)11(19)16-6-9-17-18-12(20-9)21-5-4-15/h1-3H,5-6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAOHVLAZMJVBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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